![molecular formula C20H16N4O3S B2864602 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1172499-45-4](/img/structure/B2864602.png)
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A novel series of compounds were synthesized, including those with structures related to the chemical compound . These compounds were evaluated for their potential anticancer and anti-5-lipoxygenase activities. The synthesis involved condensation and treatment with various reagents to produce a range of derivatives. The compounds were screened for cytotoxic activities against specific cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammation and asthma. The structure-activity relationship (SAR) of these compounds provided insights into their potential therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Activity
Another study focused on the synthesis of pyridothienopyrimidine derivatives, which are structurally related to the compound . These derivatives were synthesized through reactions involving amino-substituted thieno[2,3-b]pyridine compounds with various aldehydes or cycloalkanones. The resulting compounds were screened for antimicrobial activities, demonstrating the potential use of such compounds in developing new antimicrobial agents (Bakhite et al., 2004).
Heterocyclic Compound Synthesis
Research into the three-component cyclocondensation of compounds including 5-amino-3-methylisoxazole and N-arylamides of acetoacetic acid with aromatic aldehydes under different conditions led to the synthesis of various heterocyclic compounds. These studies highlight the versatility and potential of using such chemical frameworks in synthesizing complex molecules with potential biological activities (Tkachenko et al., 2014).
Cytotoxicity and Antitumor Activity
The synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, through reactions involving compounds with similar structural motifs to the compound , was studied for their potential cytotoxic activity against cancer cells. Such research underscores the importance of these chemical frameworks in developing new compounds with antitumor properties (Hassan et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to affect the cell cycle , suggesting that this compound may also interact with proteins or enzymes involved in cell cycle regulation.
Mode of Action
It is known that similar compounds can cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This suggests that this compound may interact with its targets to inhibit cell division and proliferation.
Biochemical Pathways
The compound appears to affect the cell cycle, particularly the transition from the G2 phase to the M phase . This transition is regulated by various biochemical pathways involving a complex network of proteins and enzymes. Disruption of these pathways can lead to cell cycle arrest, which may explain the observed effects of the compound.
Result of Action
The compound causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) . This suggests that the compound may have potential antiproliferative effects.
Propiedades
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-12(25)24-8-7-14-15(10-21)20(28-18(14)11-24)22-19(26)16-9-17(27-23-16)13-5-3-2-4-6-13/h2-6,9H,7-8,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAILSZBXRDISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2864519.png)
![4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2864520.png)
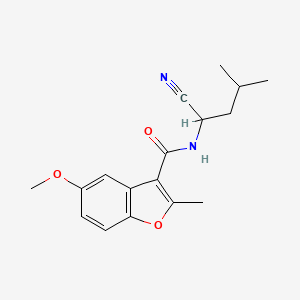
![4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2864525.png)
![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)
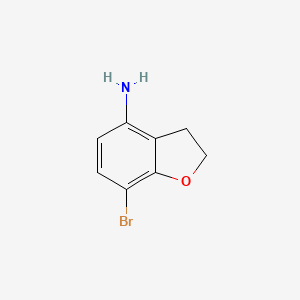
![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)
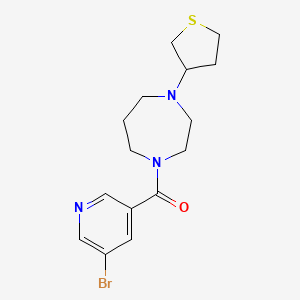
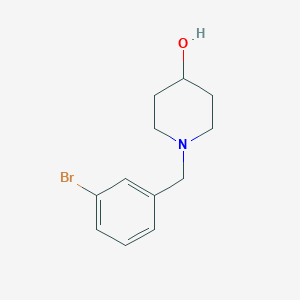
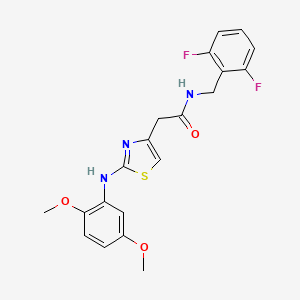

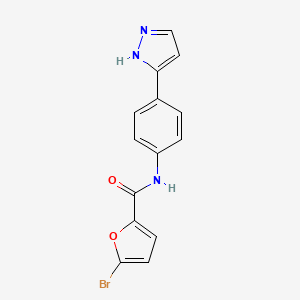
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)
![N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2864541.png)